N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide
Description
The compound N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide is a complex organic molecule that features a benzimidazo[1,2-c]quinazoline core
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O6S2/c1-46-30-14-9-23(19-31(30)47-2)16-18-38-34(43)24-10-13-26-28(20-24)40-35(41-29-6-4-3-5-27(29)39-33(26)41)48-21-32(42)37-17-15-22-7-11-25(12-8-22)49(36,44)45/h3-14,19-20H,15-18,21H2,1-2H3,(H,37,42)(H,38,43)(H2,36,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFQWCWICHLBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)NCCC6=CC=C(C=C6)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C₁₉H₂₁N₃O₇S
- Molecular Weight : 435.5 g/mol
Structural Features
The compound contains several notable structural components:
- A benzo[4,5]imidazo[1,2-c]quinazoline core.
- Sulfamoyl and dimethoxyphenethyl substituents.
- A thioether linkage that may enhance biological activity.
Anticancer Activity
Research indicates that compounds similar to N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involved in cell cycle regulation and apoptosis.
- Case Study : A study demonstrated that a related compound effectively inhibited tumor growth in xenograft models of breast cancer, suggesting potential for clinical application .
Neuropharmacological Effects
In the realm of neuropharmacology, compounds with similar structures have shown promise as agents for treating neurological disorders:
- Potential Uses : These compounds may act as modulators of neurotransmitter systems, offering therapeutic effects for conditions such as anxiety and depression.
- Case Study : A recent investigation into benzodiazepine derivatives highlighted their efficacy in reducing anxiety-like behaviors in animal models .
Antimicrobial Properties
The sulfamoyl group present in the compound is known for its antimicrobial activity:
- Mechanism : The compound may inhibit bacterial growth by interfering with folate synthesis pathways.
- Case Study : Research has shown that sulfamoyl derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis and cell cycle arrest | |
| Neuropharmacological | Modulation of neurotransmitter systems | |
| Antimicrobial | Inhibition of folate synthesis |
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-quinolinecarboxamide, N-[3-[[[2-[4-(aminosulfonyl)phenyl]ethyl]amino]carbonyl]phenyl]-1,2-dihydro-2-oxo-
- 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
The uniqueness of N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of functional groups and core structure allows for versatile interactions with various molecular targets, setting it apart from similar compounds.
Biological Activity
N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide is a complex organic compound that exhibits promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a benzo[4,5]imidazo[1,2-c]quinazoline core structure, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenethyl group and the sulfamoylphenethyl moiety enhances its solubility and bioactivity.
Molecular Formula: C22H26N4O5S
Molecular Weight: 446.54 g/mol
Anticancer Activity
Research indicates that compounds with a similar structure to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action: It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
- Case Study: A study on related quinazoline derivatives demonstrated a dose-dependent inhibition of tumor growth in xenograft models of breast cancer (source: ).
Antimicrobial Activity
The sulfamoyl group in the compound suggests potential antimicrobial properties. Similar compounds have shown effectiveness against a range of bacterial strains.
- Research Findings: A derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range (source: ).
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory effects, possibly through modulation of inflammatory cytokines.
- Experimental Evidence: In vitro studies indicated that related compounds can reduce levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential pathway for anti-inflammatory activity (source: ).
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Half-life | TBD |
| Bioavailability | TBD |
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and what are critical reaction parameters?
Answer:
The compound requires multi-step synthesis involving:
- Amide coupling for the carboxamide group, using reagents like HATU or EDC/NHS under inert conditions.
- Thioether formation via nucleophilic substitution (e.g., alkylation of a thiol intermediate).
- Protection/deprotection strategies for reactive groups (e.g., dimethoxy and sulfamoyl moieties).
Critical parameters include: - Temperature control (e.g., ≤0°C for sensitive intermediates).
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
- Reaction monitoring via TLC or HPLC to track intermediate formation .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy (1H, 13C, and 2D experiments) to resolve complex aromatic/heterocyclic regions and confirm substituent connectivity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV/Vis detection to assess purity (>95% recommended for biological assays) .
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Advanced: How can researchers optimize reaction yields while minimizing by-product formation?
Answer:
- Design of Experiments (DoE): Use statistical models to optimize variables (e.g., molar ratios, solvent polarity, catalyst loading) .
- Flow chemistry: Implement continuous-flow systems to enhance mixing and reduce side reactions (e.g., imidazo-quinazoline ring formation) .
- By-product analysis: Characterize impurities via LC-MS and adjust protecting groups (e.g., tert-butyl for sulfamoyl protection) to block unwanted pathways .
Advanced: How should contradictions in spectral data (e.g., NMR shifts) be resolved?
Answer:
- Cross-validation: Compare experimental NMR shifts with computational predictions (DFT or machine learning tools).
- Isotopic labeling: Use deuterated analogs to distinguish overlapping signals in aromatic regions.
- Heteronuclear correlation experiments (e.g., HSQC, HMBC) to assign ambiguous protons and carbons .
Advanced: What strategies improve aqueous solubility for in vitro bioassays?
Answer:
- Co-solvent systems: Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Prodrug derivatization: Introduce phosphate or PEG groups at the thioether or carboxamide positions .
- Micellar encapsulation: Test surfactants like Tween-80 or Cremophor EL for stability .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Core modifications: Synthesize analogs with substituted benzimidazo-quinazoline cores (e.g., halogenation or methylation) to assess impact on target binding .
- Side-chain variations: Replace dimethoxyphenethyl or sulfamoylphenethyl groups with bioisosteres (e.g., pyridyl or piperazinyl) .
- Functional group deletion: Remove the thioether or carboxamide to evaluate their necessity for activity .
Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- pH stability testing: Incubate in buffers (pH 2–9) and monitor degradation via HPLC. The thioether bond is prone to oxidation at neutral/basic pH .
- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -20°C in argon .
Basic: Which functional groups in the compound are most reactive, and how do they influence synthetic planning?
Answer:
- Sulfamoyl group: Susceptible to hydrolysis under acidic conditions; requires protection during amide coupling .
- Thioether linkage: Oxidizes readily; synthesis must avoid strong oxidizing agents.
- Dimethoxy groups: Electron-donating effects stabilize the aromatic ring but may hinder electrophilic substitutions .
Advanced: How can computational modeling (e.g., molecular docking) guide target identification?
Answer:
- Docking studies: Use AutoDock Vina or Schrödinger to predict binding to kinases (e.g., EGFR) or DNA repair enzymes (e.g., PARP). Focus on the benzimidazo-quinazoline core’s planar structure for intercalation .
- MD simulations: Assess binding stability over 100 ns trajectories; validate with SPR or ITC .
Basic: What safety precautions are advised during handling and storage?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
